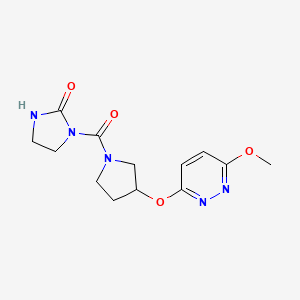
1-(3-((6-甲氧基哒嗪-3-基)氧基)吡咯烷-1-羰基)咪唑烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a complex organic compound with the molecular formula C13H17N5O4 and a molecular weight of 307.31
科学研究应用
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with specific biological pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
准备方法
The synthesis of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one involves multiple steps, typically starting with the preparation of the pyrrolidine ring. This can be achieved through cyclization reactions involving suitable precursors. The pyridazine moiety is introduced via nucleophilic substitution reactions, where a methoxy group is added to the pyridazine ring. The final step involves the formation of the imidazolidinone group through a condensation reaction with appropriate reagents .
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridazine and pyrrolidine rings, using reagents like halides or amines.
Condensation: The imidazolidinone group can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations .
作用机制
The mechanism of action of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use, such as inhibiting enzyme activity or blocking receptor signaling .
相似化合物的比较
Similar compounds to 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyridazine derivatives: Compounds with the pyridazine moiety often have comparable chemical reactivity and applications.
Imidazolidinone derivatives: These compounds share the imidazolidinone group and are used in similar chemical and biological contexts.
The uniqueness of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one lies in its combination of these three functional groups, providing a versatile scaffold for various applications .
属性
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-21-10-2-3-11(16-15-10)22-9-4-6-17(8-9)13(20)18-7-5-14-12(18)19/h2-3,9H,4-8H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISCVRFGJALMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
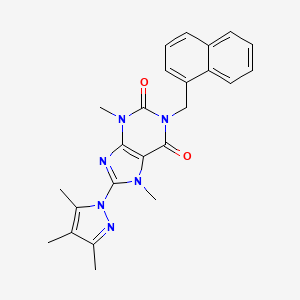
![2-Hydrazino-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2560637.png)
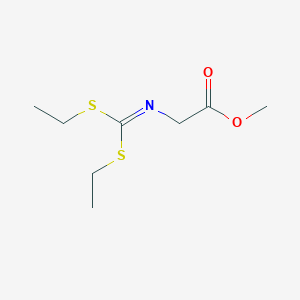
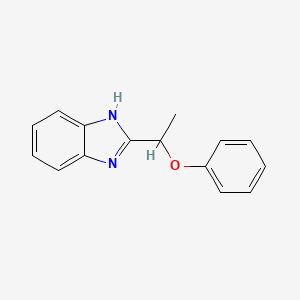
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-morpholinoquinolin-4(1H)-one](/img/structure/B2560642.png)
![4-methanesulfonyl-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B2560643.png)
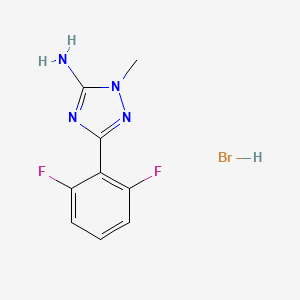
![4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid](/img/structure/B2560647.png)
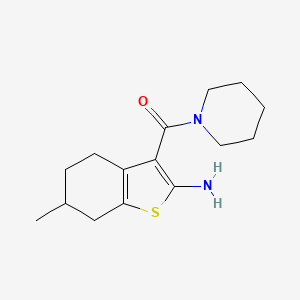
![1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2560652.png)
![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2560653.png)
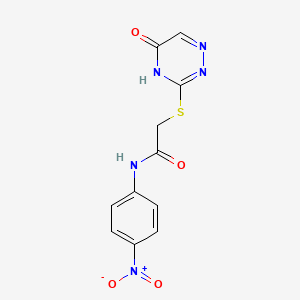

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2560658.png)
